![molecular formula C14H10Cl2O2 B13889729 4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)
4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2,5-dichlorophenyl group and a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde typically involves the reaction of 2,5-dichlorophenol with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(2,5-Dichlorophenyl)methoxy]benzoic acid.
Reduction: 4-[(2,5-Dichlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
作用機序
The mechanism of action of 4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of cellular membranes and inhibition of key enzymes involved in cellular metabolism. The compound may also interact with cellular redox systems, leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
- 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
- 4-[(2,6-Dichlorophenyl)methoxy]benzaldehyde
- 4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde
Uniqueness
4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
特性
分子式 |
C14H10Cl2O2 |
|---|---|
分子量 |
281.1 g/mol |
IUPAC名 |
4-[(2,5-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-3-6-14(16)11(7-12)9-18-13-4-1-10(8-17)2-5-13/h1-8H,9H2 |
InChIキー |
ZJQUNXCOZXANJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)OCC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
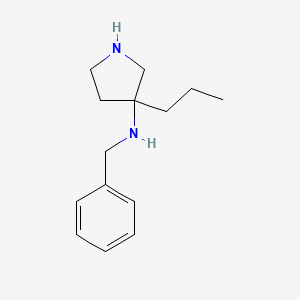
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
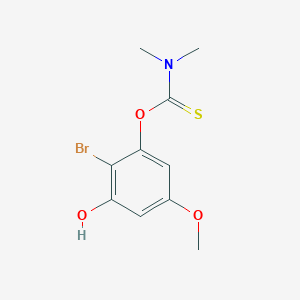
![3-Ethynylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B13889675.png)
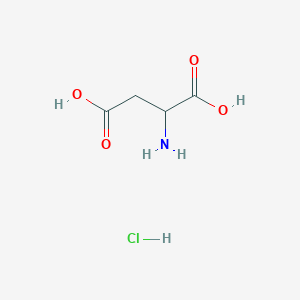
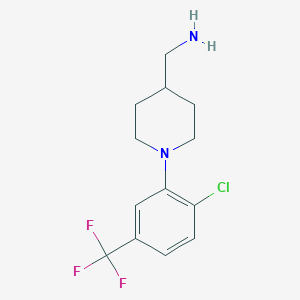

![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)
![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)
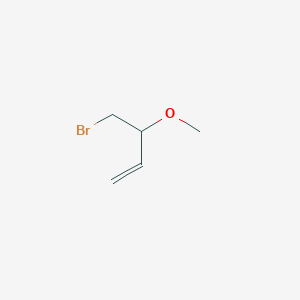

![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
![Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13889719.png)
